![molecular formula C17H32O3S B12555385 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate CAS No. 184375-33-5](/img/structure/B12555385.png)
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate is an organic compound characterized by the presence of an oxane ring and a decanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate typically involves the reaction of oxane-2-thiol with ethyl decanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: These compounds share a similar sulfanyl group but differ in the ester and furan ring structures.
2-[(2-Ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates: These compounds also contain a sulfanyl group but have an additional amino group.
Uniqueness
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate is unique due to its specific combination of an oxane ring and a decanoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
184375-33-5 |
|---|---|
Molecular Formula |
C17H32O3S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(oxan-2-ylsulfanyl)ethyl decanoate |
InChI |
InChI=1S/C17H32O3S/c1-2-3-4-5-6-7-8-11-16(18)19-14-15-21-17-12-9-10-13-20-17/h17H,2-15H2,1H3 |
InChI Key |
JJVGMDMCDDEJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCSC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
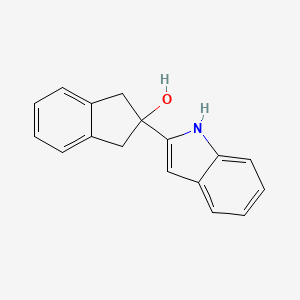
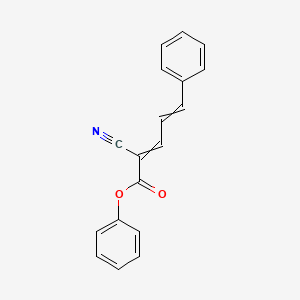
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
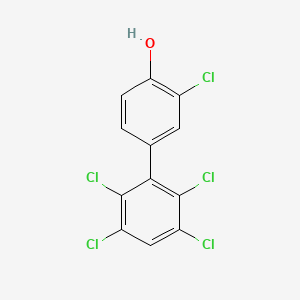


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
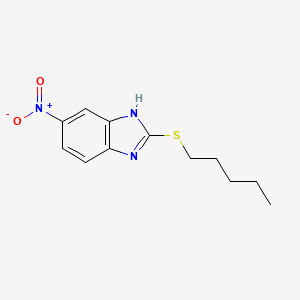
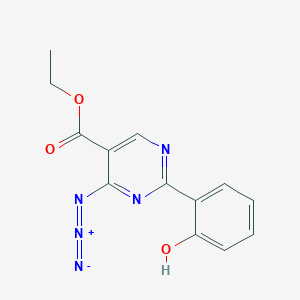

![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
